molecular formula C15H11F3O2 B1629431 Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate CAS No. 91748-18-4

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate

Cat. No.: B1629431
CAS No.: 91748-18-4
M. Wt: 280.24 g/mol
InChI Key: HXCNEYUUOTZZLS-UHFFFAOYSA-N
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Description

Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is an organic compound that features a trifluoromethyl group attached to a biphenyl structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules to which it is attached. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the overall structure of the compound and the biological context in which it is used.

Mode of Action

Trifluoromethyl groups are known to influence the reactivity and physicochemical properties of compounds . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The trifluoromethyl group in this compound could potentially enhance its interaction with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with trifluoromethyl groups have been found to influence various biochemical pathways depending on their specific targets

Pharmacokinetics

For instance, trifluoromethyl groups can enhance the metabolic stability of compounds, potentially increasing their bioavailability .

Result of Action

The trifluoromethyl group can enhance the potency of compounds, potentially leading to more pronounced effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate. The trifluoromethyl group can enhance the lipophilicity of compounds, potentially influencing their interaction with nonpolar environments . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under certain conditions.

    Reduction: The biphenyl structure can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce biphenyl derivatives with altered functional groups.

Scientific Research Applications

Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is unique due to its biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNEYUUOTZZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647585
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91748-18-4
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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